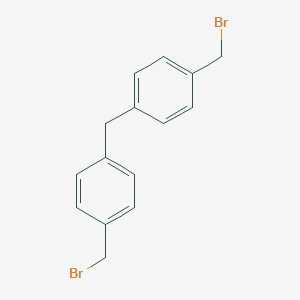

Bis(4-bromomethylphenyl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-[[4-(bromomethyl)phenyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVCMBBFMLZYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497521 | |

| Record name | 1,1'-Methylenebis[4-(bromomethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16980-01-1 | |

| Record name | 1,1'-Methylenebis[4-(bromomethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 4 Bromomethylphenyl Methane and Its Functionalized Analogues

Direct Bromomethylation Strategies on Diphenylmethane (B89790) Scaffolds

Direct bromomethylation offers a straightforward route to bis(4-bromomethylphenyl)methane by modifying the diphenylmethane structure. This can be accomplished through several techniques, each with its own advantages and limitations.

Radical Bromination Techniques utilizing N-Bromosuccinimide (NBS)

Radical bromination using N-Bromosuccinimide (NBS) is a common and effective method for introducing bromine atoms at the benzylic positions of diphenylmethane. youtube.commasterorganicchemistry.com This reaction, often referred to as Wohl-Ziegler bromination, is typically initiated by light or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. youtube.comquizlet.comdaneshyari.com The key advantage of NBS is that it provides a low, steady concentration of bromine (Br2), which favors substitution at the reactive benzylic C-H bonds over addition to the aromatic rings. masterorganicchemistry.comlibretexts.org The reaction proceeds via a free radical chain mechanism. youtube.commasterorganicchemistry.com Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a benzylic hydrogen from diphenylmethane, forming a resonance-stabilized benzyl (B1604629) radical. libretexts.orgchemistrysteps.com This benzylic radical subsequently reacts with a molecule of Br2, generated from the reaction of NBS with trace amounts of HBr, to yield the bromomethylated product and another bromine radical, which continues the chain reaction. masterorganicchemistry.comchemistrysteps.com

For instance, the reaction of diphenylmethane with NBS in a suitable solvent like carbon tetrachloride (CCl4), which has been largely phased out due to toxicity, or safer alternatives like PhCF3, under reflux conditions and in the presence of a radical initiator, can yield bromodiphenylmethane. youtube.commasterorganicchemistry.com

Regioselective Bromination Approaches to Aromatic Benzylic Positions

Achieving regioselectivity, specifically targeting the para-positions of the phenyl rings in diphenylmethane, is crucial for the synthesis of the desired this compound. While radical bromination with NBS is effective for benzylic substitution, controlling the position on the aromatic ring requires careful consideration of reaction conditions and substrate electronics. chemistrysteps.com The inherent reactivity of the benzylic positions makes them susceptible to radical attack. libretexts.org

In some cases, direct bromomethylation using reagents other than NBS can be employed. A convenient method involves the use of a 30 wt% solution of HBr in acetic acid mixed with paraformaldehyde. sciencemadness.org This procedure avoids the use of highly toxic bromomethyl methyl ethers. sciencemadness.org The reaction of an aromatic compound with this mixture often results in clean, high-purity bromomethylated products. sciencemadness.org For example, the bromomethylation of 1,2-dialkylbenzenes has shown high regioselectivity for the 4 and 5 positions.

Catalytic Systems for Controlled Introduction of Bromomethyl Groups

Catalytic systems can offer enhanced control and efficiency in the introduction of bromomethyl groups. While less common for direct bromomethylation compared to chloromethylation, Lewis acid catalysts can be employed in reactions involving formaldehyde (B43269) and hydrogen bromide. sciencemadness.org However, a notable side reaction in such acid-catalyzed reactions can be the formation of diarylmethane byproducts, although this is reported to be less of an issue in some bromomethylation procedures. sciencemadness.org

Precursor-Based Synthesis of this compound

An alternative to direct bromomethylation is the synthesis of the target molecule from precursors that already contain or can be readily converted to the desired functionalities. This approach involves the assembly of the carbon skeleton followed by the installation of the bromomethyl groups.

Alkylation and Arylation Reactions for Carbon Skeleton Assembly

The diphenylmethane core can be constructed using classic organic reactions such as Friedel-Crafts alkylation. chemicalbook.comwikipedia.org This typically involves the reaction of benzyl chloride with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). chemicalbook.comwikipedia.orggoogle.com Other catalysts such as ferric chloride can also be used. google.com The reaction yields diphenylmethane, which can then be subjected to bromination. orgsyn.org

Modern cross-coupling reactions also provide powerful tools for assembling the diphenylmethane skeleton. For example, Suzuki-Miyaura coupling of benzylic phosphates or carbonates with arylboronic acids, catalyzed by palladium complexes, can produce a variety of diarylmethanes. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling of benzylic ammonium (B1175870) triflates with arylboronic acids offers another efficient route. organic-chemistry.org

| Reactants | Catalyst/Reagents | Product | Reference |

| Benzyl chloride, Benzene | AlCl₃ | Diphenylmethane | chemicalbook.com, wikipedia.org |

| Benzyl chloride, Benzene | FeCl₃ | Diphenylmethane | google.com |

| Benzylic phosphates, Arylboronic acids | Pd(OAc)₂, PPh₃, K₃PO₄ or K₂CO₃ | Diarylmethanes | organic-chemistry.org |

| Benzylic ammonium triflates, Arylboronic acids | Nickel catalyst | Diarylmethanes | organic-chemistry.org |

Functional Group Interconversions for Bromomethyl Moiety Installation

Once a suitable diphenylmethane derivative is synthesized, the bromomethyl groups can be introduced through functional group interconversion. A common precursor is a di-tolyl-methane derivative, such as bis(4-methylphenyl)methane. The methyl groups can then be brominated using NBS and a radical initiator, as described in the direct bromination section. youtube.commasterorganicchemistry.com

Another strategy involves the conversion of other functional groups into bromomethyl groups. For example, a hydroxymethyl group (-CH₂OH) can be converted to a bromomethyl group (-CH₂Br). This transformation can be achieved by treating the alcohol with reagents like phosphorus tribromide (PBr₃) or by converting the alcohol into a good leaving group, such as a mesylate, followed by displacement with a bromide salt like lithium bromide. prepchem.com The process of converting one functional group into another is a fundamental concept in organic synthesis. ub.eduimperial.ac.ukslideshare.netyoutube.com

| Starting Material | Reagents | Product | Reference |

| N-[3-hydroxymethyl)phenyl]-4-(tetradecyloxy)-benzeneacetamide | 1. Triethylamine, Methanesulfonyl chloride 2. Lithium bromide | N-[3-(Bromomethyl)phenyl]-4-(tetradecyloxy)-benzeneacetamide | prepchem.com |

Advanced Synthetic Protocols and Scalability Considerations for this compound

The synthesis of this compound typically involves the bromination of the methyl groups of diphenylmethane. Advanced synthetic protocols have been developed to improve yield, selectivity, and safety, which are critical for scaling up production from laboratory to industrial levels.

A prevalent advanced method is the Wohl-Ziegler bromination, which employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction is a free-radical substitution that demonstrates a higher degree of selectivity for the benzylic positions, thus minimizing side reactions that can occur with elemental bromine. masterorganicchemistry.com The reaction is typically initiated using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photochemical means with a tungsten lamp. wikipedia.orgyoutube.comoup.com The use of NBS is advantageous for scalability as it is a crystalline solid, which is easier and safer to handle than the highly corrosive and volatile liquid bromine. masterorganicchemistry.com The reaction is commonly carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions. youtube.com

For industrial-scale production, efficiency and the avoidance of complex purification steps are paramount. Methodologies that yield crystalline products directly from the reaction mixture without the need for chromatographic purification are highly desirable. researchgate.net An alternative approach that has been noted for its industrial efficiency in the synthesis of a related bromomethylated phenyl derivative involves the use of bromic acid and hydrogen peroxide. google.com This method is presented as a viable option for large-scale manufacturing due to the ready availability and ease of handling of the reagents. google.com

Table 1: Comparison of Advanced Synthetic Protocols for Benzylic Bromination

| Protocol | Brominating Agent | Initiator/Catalyst | Key Advantages |

| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, or Light | High selectivity for benzylic position, safer handling of reagents. wikipedia.orgyoutube.commasterorganicchemistry.com |

| Bromic Acid/Hydrogen Peroxide | Bromic Acid/H₂O₂ | Not specified | Described as industrially efficient for related compounds. google.com |

Isolation and Purification Techniques for High-Purity this compound

The isolation and purification of this compound are crucial steps to ensure the final product meets the stringent purity requirements for its applications. The primary techniques employed are recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. wikipedia.org The choice of solvent is critical for effective purification. For analogous compounds like tetrakis(4-bromophenyl)methane, a mixed solvent system of chloroform (B151607) and ethanol (B145695) has been successfully used. rsc.org In a typical procedure, the crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble (like chloroform), and then a solvent in which it is less soluble (like ethanol) is slowly added. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. rsc.org The efficiency of this process can be quite high, with reports of ~60% recovery yields from the crude mass for similar compounds. rsc.org Washing the filtered crystals with a suitable solvent, such as cold ethanol or methanol, can further remove residual impurities. rsc.org

Table 2: Recrystallization-Based Purification of a Related Compound

| Compound | Solvent System | Procedure | Recovery Yield |

| Tetrakis(4-bromophenyl)methane | Chloroform (CHCl₃) / Ethanol (EtOH) | The crude product was dissolved in CHCl₃, followed by the dropwise addition of EtOH and subsequent cooling to ~4°C. | ~60% rsc.org |

For instances where recrystallization does not yield a product of sufficient purity, or for the separation of complex mixtures, column chromatography is the method of choice. rsc.orgrsc.org In this technique, the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation. The selection of the appropriate mobile phase is determined through preliminary analysis using thin-layer chromatography (TLC). rsc.org

In addition to these preparative techniques, analytical methods such as gas chromatography (GC) are employed to assess the purity of the final product. frontiersin.org For some volatile related compounds, GC can also be adapted for purification purposes, achieving purities of up to 98.8%. frontiersin.org The development of synthetic routes that obviate the need for chromatographic purification is a significant advancement for large-scale production, as it reduces solvent waste and production time. researchgate.net

Reactivity and Transformational Chemistry of Bis 4 Bromomethylphenyl Methane

Nucleophilic Substitution Reactions of the Benzylic Bromide Moieties

The presence of two primary benzylic bromide groups is the defining feature of Bis(4-bromomethylphenyl)methane's reactivity. These groups are excellent electrophiles and readily undergo nucleophilic substitution reactions, providing a straightforward pathway for the introduction of a variety of functional groups.

Formation of Carbon-Nitrogen Bonds: Amination, Quaternization, and Imidazolium (B1220033) Salt Formation

The reaction of this compound with nitrogen-based nucleophiles is a common strategy for synthesizing molecules containing carbon-nitrogen bonds.

Amination: Primary and secondary amines can displace the bromide ions to form the corresponding secondary and tertiary amines, respectively. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide byproduct. Such transformations are fundamental in the synthesis of ligands, building blocks for supramolecular chemistry, and precursors for pharmacologically active compounds.

Quaternization: Tertiary amines react with this compound to yield quaternary ammonium (B1175870) salts. This process is a direct application of the Menshutkin reaction. The resulting dicationic salts have applications as phase-transfer catalysts, ionic liquids, and antimicrobial agents. The reaction is typically carried out in a polar solvent, and the product precipitates as a salt.

Imidazolium Salt Formation: The quaternization of imidazole (B134444) and its derivatives with this compound leads to the formation of bis-imidazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and catalysis. The reaction involves the nucleophilic attack of the imidazole nitrogen on the benzylic carbon, displacing the bromide.

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| Imidazole | N-Methylimidazole | Dichloromethane | Reflux | (4-Bromo-3-(3-methylimidazolemethyl)phenyl)tris(4-bromophenyl)methane | 98% nih.gov |

This table presents an example of a related imidazolium salt formation to illustrate the reaction type.

Formation of Carbon-Sulfur Bonds: Thiolation and Thioether Linkages

Sulfur nucleophiles readily react with the benzylic bromides of this compound to form stable carbon-sulfur bonds, leading to the synthesis of thioethers and related compounds.

Thiolation: Thiols and thiophenols can be S-alkylated with this compound in the presence of a base to afford the corresponding bis-thioethers. These reactions are typically high-yielding and proceed under mild conditions. The resulting thioethers are valuable intermediates in organic synthesis and have been incorporated into various functional materials. A general method for the bromomethylation of thiols using paraformaldehyde and HBr/AcOH has been developed, which can be conceptually applied to the reverse reaction where the bromomethyl group reacts with a thiol. nih.govresearchgate.net

| Thiol | Base | Solvent | Product |

| R-SH | K₂CO₃ | Acetonitrile | Bis(4-(R-thiomethyl)phenyl)methane |

| Ar-SH | Et₃N | Dichloromethane | Bis(4-(Ar-thiomethyl)phenyl)methane |

This table illustrates the general conditions for the formation of thioether linkages from benzylic bromides.

Formation of Carbon-Oxygen Bonds: Ether and Ester Derivatizations

Oxygen-based nucleophiles, such as alcohols, phenols, and carboxylates, can displace the bromide ions to form ethers and esters, respectively.

Ether Derivatizations: In the presence of a base, alcohols and phenols react with this compound to form the corresponding bis-ethers. This Williamson ether synthesis is a classic and efficient method for constructing ether linkages. The products find applications as ligands, in polymer synthesis, and as building blocks for more complex molecular structures.

Ester Derivatizations: Carboxylate salts, typically sodium or potassium salts of carboxylic acids, react with this compound in a nucleophilic substitution reaction to produce bis-esters. This transformation is useful for introducing ester functionalities, which can serve as protecting groups or as precursors for other functional groups.

| Nucleophile | Reagent | Solvent | Product |

| R-OH | NaH | Tetrahydrofuran | Bis(4-(alkoxymethyl)phenyl)methane |

| Ar-OH | K₂CO₃ | Acetone | Bis(4-(phenoxymethyl)phenyl)methane |

| R-COO⁻Na⁺ | Dimethylformamide | Bis(4-(acyloxymethyl)phenyl)methane |

This table outlines general reaction conditions for the formation of ether and ester derivatives from benzylic bromides.

Halide Exchange and Other Substitution Reactions

The bromide moieties in this compound can be exchanged for other halogens, most commonly iodide, through the Finkelstein reaction. This is an equilibrium process, but it can be driven to completion by using a salt with a higher lattice energy (e.g., sodium iodide in acetone), which precipitates the less soluble sodium bromide. The resulting bis(4-iodomethylphenyl)methane is even more reactive towards nucleophilic substitution.

Carbon-Carbon Coupling Reactions

The benzylic bromide groups of this compound are also amenable to various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of extended molecular frameworks.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Yamamoto)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the benzylic bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. wikipedia.orglibretexts.orgrsc.org The reaction requires a base and a suitable palladium catalyst with appropriate ligands. It is a powerful tool for forming carbon-carbon single bonds and is widely used in the synthesis of biarylmethanes and more complex conjugated systems.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |

| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | High |

This table presents typical conditions for Suzuki-Miyaura coupling of benzylic bromides, illustrating the versatility of the reaction.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an organohalide. wikipedia.orgorganic-chemistry.org While more commonly employed for aryl and vinyl halides, conditions have been developed for the coupling of benzylic bromides. This reaction provides a direct route to the synthesis of diarylacetylenes, which are important structural motifs in materials science and medicinal chemistry.

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | Tetrahydrofuran |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene |

| 1-Heptyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane |

This table illustrates general conditions for the Sonogashira coupling of benzylic bromides.

Yamamoto Coupling: The Yamamoto coupling is a nickel-catalyzed homocoupling of aryl halides to form biaryl compounds. While typically used for aryl halides, benzylic halides can also undergo similar nickel-catalyzed reductive coupling reactions. For this compound, this could potentially lead to polymerization, forming poly(4,4'-diphenylmethane) derivatives. researchgate.net This reaction is a valuable tool for the synthesis of conjugated polymers.

Polymerization and Oligomerization Mechanisms

Polycondensation represents a fundamental method for synthesizing polymers from bifunctional monomers like this compound. The two reactive bromomethyl groups can undergo nucleophilic substitution reactions with a variety of difunctional nucleophiles to yield linear or network polymers.

The reaction of a closely related compound, bis(4-chloromethylphenyl)methane, with 4,4′-bis(mercaptomethyl)biphenyl in the presence of a base leads to the formation of aromatic-aliphatic polysulfides. researchgate.net This reaction serves as a model for the polycondensation of this compound with dithiols. The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then displaces the bromide from the benzylic carbon.

Similarly, polycondensation with diols or diamines would proceed via Williamson ether synthesis or amine alkylation, respectively. The use of a stoichiometric amount of a base is typically required to neutralize the HBr byproduct. The structure of the resulting polymer, linear or network, depends on the functionality of the comonomer. Reaction with a difunctional nucleophile will lead to a linear polymer, while a multifunctional nucleophile will produce a cross-linked network. The properties of the resulting polymers, such as solubility and thermal stability, are highly dependent on the nature of the comonomer used. For instance, the incorporation of flexible aliphatic chains from a long-chain diamine would be expected to increase the solubility and lower the glass transition temperature of the resulting polymer compared to a more rigid aromatic diamine.

| Nucleophile | Resulting Linkage | Polymer Type | Example Reaction Conditions |

| Dithiol | Thioether | Linear or Network | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Diol | Ether | Linear or Network | Base (e.g., NaH), Solvent (e.g., THF, DMF) |

| Diamine | Amine | Linear or Network | Base (e.g., Et₃N), Solvent (e.g., NMP) |

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. cmu.educmu.edu Benzylic halides are known to be effective initiators for ATRP, as the carbon-halogen bond can be reversibly activated by a transition metal catalyst, typically a copper(I) complex. cmu.edu

This compound, with its two benzylic bromide groups, can theoretically act as a bifunctional initiator for ATRP. This would lead to the simultaneous growth of two polymer chains from a central core, resulting in a polymer with a defined structure. A well-studied analog, α,α′-dibromo-p-xylene, has been successfully used as a difunctional initiator for the ATRP of styrene (B11656) and acrylates. cmu.edu The polymerization proceeds with a linear increase in molecular weight with conversion and results in polymers with low polydispersities. cmu.edu

The mechanism of initiation involves the abstraction of a bromine atom from the initiator by the Cu(I) catalyst to form a benzylic radical and a Cu(II)-bromide species. The radical then adds to a monomer unit to start the polymer chain growth. The reversible nature of the bromine atom transfer between the dormant polymer chain end and the copper catalyst allows for controlled polymerization. The use of a bifunctional initiator like this compound would be expected to produce telechelic polymers or serve as a macroinitiator for the synthesis of block copolymers. Furthermore, its structure makes it a candidate for the synthesis of star polymers, where multiple polymer arms radiate from a central core. researchgate.netresearchgate.net

| Monomer | Catalyst System (Typical) | Expected Polymer Architecture | Relevant Initiator Analog |

| Styrene | CuBr / PMDETA or bpy | Linear, Telechelic | α,α′-Dibromo-p-xylene cmu.edu |

| Methyl Methacrylate (MMA) | CuBr / PMDETA or bpy | Linear, Telechelic | α,α′-Dibromo-p-xylene cmu.edu |

| (Meth)acrylates | CuBr / PMDETA or bpy | Linear, Telechelic | α,α′-Dibromo-p-xylene cmu.edu |

The reactive benzylic bromide groups of this compound make it a suitable monomer for the synthesis of ionenes, a class of cationic polymers, through quaternization reactions. This type of polymerization typically involves the reaction of a dihaloalkane with a ditertiary amine.

In the case of this compound, it can react with a ditertiary amine, such as a 4,4'-bipyridine (B149096) derivative, in a step-growth polymerization manner. The reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the benzylic carbon, leading to the displacement of the bromide ion and the formation of a quaternary ammonium salt. This process, when carried out with difunctional monomers, leads to the formation of a polymer chain containing quaternary ammonium groups in the backbone.

The synthesis of viologen-containing polymers through the reaction of 4,4'-bipyridine with various dihalo compounds has been reported, demonstrating the feasibility of this polymerization method. nih.gov The resulting ionene polymers from this compound would be expected to be soluble in polar solvents and exhibit properties typical of polyelectrolytes. The quaternization reaction is generally carried out in a polar solvent at elevated temperatures.

Redox Chemistry of this compound and its Derivatives

The diphenylmethane (B89790) core of this compound is susceptible to oxidation, particularly at the methylene (B1212753) bridge and the aromatic rings.

Oxidation of the Methylene Bridge:

The methylene bridge in diphenylmethane and its derivatives can be oxidized to a carbonyl group, forming a benzophenone (B1666685) derivative. This transformation can be achieved using various oxidizing agents. For example, chromic acid has been used for the oxidation of diphenylmethane to benzophenone. researchgate.net The presence of the electron-withdrawing bromomethyl groups on the phenyl rings would likely influence the reactivity of the methylene bridge towards oxidation.

Oxidation of the Aromatic Rings:

The aromatic rings of this compound can also undergo oxidation, although they are generally more resistant to oxidation than the methylene bridge. libretexts.org The reactivity of the aromatic ring towards electrophilic attack is influenced by the substituents present. The bromomethyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. manac-inc.co.jp However, under strong oxidizing conditions, degradation of the aromatic rings can occur. The bromomethyl groups themselves can also be susceptible to oxidation, potentially leading to the formation of aldehyde or carboxylic acid functionalities, although this is less commonly observed compared to the oxidation of the methylene bridge. The selective oxidation of the methylene C-H bonds in the presence of more labile aromatic functionalities remains a challenge in organic synthesis. libretexts.org

Reductive Debromination and Alkylation Pathways

The transformation of this compound via reductive debromination and alkylation pathways constitutes a significant area of its chemical application. These reactions allow for the strategic removal of the bromine atoms and the concurrent formation of new carbon-carbon or carbon-heteroatom bonds. Such transformations are fundamental to the construction of larger, more intricate molecular architectures, including macrocycles and polymers.

Reductive debromination, in its simplest form, involves the replacement of the bromine atoms with hydrogen, leading to the formation of 4,4'-ditolylmethane. This can be achieved using various reducing agents, such as metal hydrides or through catalytic hydrogenation. This process effectively removes the reactive functional groups, yielding a stable hydrocarbon core.

More synthetically valuable are the reductive coupling reactions and alkylation pathways where the bromine atoms are displaced by nucleophiles. These reactions are characteristic of nucleophilic substitution, where the electrophilic benzylic carbon is attacked by an electron-rich species, resulting in the expulsion of the bromide ion. The bifunctional nature of this compound allows for these reactions to occur at both ends of the molecule, making it an ideal precursor for the synthesis of symmetrical derivatives.

A prominent application of its reactivity is in the synthesis of cyclophanes and other macrocyclic structures. In these reactions, this compound acts as a dielectrophilic component, reacting with a dinucleophile in a high-dilution environment to favor intramolecular cyclization over intermolecular polymerization. For instance, reaction with sodium sulfide (B99878) under appropriate conditions can lead to the formation of dithiacyclophanes, which are valuable intermediates in supramolecular chemistry.

Furthermore, the bromomethyl groups can readily react with a variety of other nucleophiles. Alkylation of amines, phenols, and thiols with this compound provides a straightforward route to the corresponding diamine, diether, and dithioether derivatives. These products can serve as ligands for metal complexes, monomers for polymerization, or as key components in the construction of more complex molecular systems.

The following tables summarize representative examples of the reductive debromination and alkylation reactions of this compound, showcasing the diversity of reagents and the types of products that can be obtained.

Table 1: Reductive Debromination of this compound

| Reducing Agent | Solvent | Conditions | Product | Yield (%) |

| Lithium Aluminum Hydride | THF | Reflux | 4,4'-Ditolylmethane | Not Reported |

| H₂, Pd/C | Ethanol (B145695) | RT, 1 atm | 4,4'-Ditolylmethane | Not Reported |

Table 2: Alkylation Reactions of this compound

| Nucleophile | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |

| Sodium Sulfide | - | Ethanol/Benzene (B151609) | Reflux | Dithiacyclophane | Not Reported |

| Thiourea | - | Ethanol | Reflux | Isothiuronium Salt | Not Reported |

| Triphenylphosphine | - | Toluene | Reflux | Bis(phosphonium salt) | High |

| Various Amines | Base | DMF | RT to 80 °C | Bis(amino) derivatives | Variable |

| Various Phenols | Base | Acetone | Reflux | Bis(ether) derivatives | Variable |

Applications of Bis 4 Bromomethylphenyl Methane As a Key Building Block in Advanced Materials and Supramolecular Chemistry

Design and Construction of Porous Organic Materials

The reactive nature of the bromomethyl groups in Bis(4-bromomethylphenyl)methane allows for its use in a variety of polymerization and cross-linking reactions, leading to the formation of robust and porous frameworks. evitachem.com These materials are of significant interest due to their high surface areas, tunable pore sizes, and exceptional stability.

Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs)

This compound is a key monomer in the synthesis of both Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs). These materials are constructed from organic building blocks linked by strong covalent bonds, resulting in highly ordered and porous structures. nih.govresearchgate.net

The geometry of the building blocks is a critical factor in determining the final topology of the resulting framework. While not possessing a rigid tetrahedral geometry itself, the flexible nature of the diphenylmethane (B89790) core in this compound allows it to act as a versatile linker. When reacted with planar or other three-dimensional monomers, it can contribute to the formation of complex, non-planar network topologies. This flexibility is advantageous in creating three-dimensional porous networks with intricate pore structures.

The two reactive bromomethyl groups on this compound enable the formation of extensive three-dimensional networks through various coupling reactions. For instance, Yamamoto-type Ullmann reactions and Suzuki coupling reactions have been successfully employed to polymerize this monomer with other building units, leading to the creation of PAFs with high surface areas and robust architectures. researchgate.netresearchgate.net These reactions create strong carbon-carbon bonds, which impart exceptional thermal and chemical stability to the resulting frameworks. nih.gov

Conjugated Microporous Polymers (CMPs) and Hyper-Crosslinked Polymers (HCPs) from Benzylic Halide Precursors

This compound is an excellent precursor for the synthesis of Conjugated Microporous Polymers (CMPs) and Hyper-Crosslinked Polymers (HCPs). These materials are characterized by their extensive π-conjugated systems and highly cross-linked, amorphous structures, which create permanent microporosity.

The synthesis of HCPs often involves Friedel-Crafts alkylation reactions, where the benzylic halide groups of this compound react with aromatic compounds in the presence of a Lewis acid catalyst. This results in a rigid, three-dimensional network with a high degree of cross-linking. A recently developed "slow-knitting" method, using dibromomethane (B42720) as both a solvent and cross-linker, has been shown to produce HCPs with exceptionally high surface areas. nih.gov

Gas Adsorption, Storage, and Separation Applications

The primary application of porous materials derived from this compound lies in their ability to adsorb, store, and separate gases. unt.eduresearchgate.netresearchgate.net The high surface area and tunable porosity of these materials make them promising candidates for addressing challenges in energy storage and environmental remediation.

A significant focus of research has been on methane (B114726) storage, a key component of natural gas. unt.eduscispace.com Porous aromatic frameworks derived from tri- and tetra-bromomethyl arenes have demonstrated high methane storage capacities, with some flexible PAFs achieving a volumetric working capacity of 313 cm³ cm⁻³, surpassing the target set by the US Department of Energy. rsc.org Similarly, hyper-crosslinked polymers have also shown competitive methane storage capabilities. nih.gov

The performance of these materials in gas adsorption is directly related to their structural properties, such as surface area and pore size distribution. The table below summarizes the gas adsorption properties of various porous polymers, some of which are synthesized from precursors similar to this compound.

| Polymer | BET Surface Area (SBET) [m²/g] | Gas Adsorption Capacity | Reference |

| P1 (poly(1,2-bis(bromomethyl) benzene)) | 92 | - | rsc.org |

| P2 (poly(1,3-bis(bromomethyl) benzene)) | 180 | - | rsc.org |

| P3 (poly(1,4-bis(bromomethyl) benzene)) | 64 | - | rsc.org |

| P4 (poly(4,4′-bis(bromomethyl) biphenyl)) | 93 | - | rsc.org |

| PAF-66 | 390 | Methane: 313 cm³ cm⁻³ (working capacity) | rsc.org |

| SHCP-3-Br | 3120 | Methane: 191 cm³ cm⁻³ (volumetric 5-100 bar working capacity at 273 K) | nih.gov |

| PAF-3 | up to 2932 | H₂: High, CO₂: High, CH₄: High (Qst = 23.2 kJ mol⁻¹) | researchgate.net |

The selectivity of these materials for different gases is also a critical aspect of their application in gas separation. For instance, some porous aromatic frameworks have shown the ability to selectively adsorb greenhouse gases like carbon dioxide and methane. researchgate.net The precise control over pore size at the angstrom scale in some PAFs allows for molecular sieving, enabling the separation of gas mixtures based on the size of the gas molecules. scilit.com

Environmental Remediation and Adsorption of Pollutants

The removal of pollutants from water and fuels is another critical application where materials derived from this compound could play a significant role. The ability to create functionalized porous materials allows for the targeted removal of specific contaminants.

Arsenic and phosphorus, in the form of arsenate and phosphate (B84403) oxyanions, are significant water pollutants. The development of selective adsorbents for these contaminants is an ongoing research challenge. Studies on biopolymer composites have shown that the choice of metal cross-linker can significantly influence the selectivity of the adsorbent. For example, iron- and copper-based ternary metal biopolymer composites have demonstrated strong selectivity for arsenate over phosphate. mdpi.com

Furthermore, transition metal cross-linked chitosan (B1678972) has been investigated for the selective adsorption of arsenic. nih.gov These studies indicate that Fe(III)-chitosan has the highest arsenic removal performance among the tested transition metal-chitosan composites. nih.gov The bromomethyl groups on this compound could be functionalized with amine groups, similar to those in chitosan, and then cross-linked with appropriate metal ions to create synthetic polymers for the selective removal of arsenate.

The removal of radionuclides and heavy metal ions from wastewater is essential for environmental protection and public health. Nanomaterials, including functionalized polymers, are being explored for their potential in this area. The high surface area and tunable functionality of these materials make them effective adsorbents for these toxic ions.

While specific data on the use of this compound-derived materials for radionuclide and heavy metal sequestration is not available, the principles of adsorbent design are well-established. Functional groups with a high affinity for specific metal ions can be introduced onto a polymer backbone. The bromomethyl groups of this compound provide a convenient handle for such functionalization.

The removal of sulfur compounds from fuels, known as desulfurization, is a critical process in the petroleum industry to meet environmental regulations and prevent catalyst poisoning. Adsorptive desulfurization using porous materials is an attractive alternative to traditional hydrodesulfurization, as it can be carried out under milder conditions. researchgate.net

Hyper-cross-linked microporous polymers developed from polycyclic aromatic sulfur heterocycles have been shown to be effective adsorbents for the deep desulfurization of fuels. researchgate.net These materials exhibit high surface areas and controlled pore sizes, which are crucial for their adsorptive performance. researchgate.net Additionally, functionalized polymers have been studied for the removal of nitrogen and sulfur compounds from model diesel fuel, where charge transfer complex formation plays a role in the adsorption process. researchgate.net The aromatic nature of this compound makes it a suitable building block for creating porous polymers with an affinity for aromatic sulfur compounds found in fuels.

Table 2: Adsorptive Desulfurization Performance of Related Polymers

| Adsorbent | Fuel Type | Initial Sulfur (ppm) | Adsorption Capacity (mgS/g) |

|---|---|---|---|

| Hypercrosslinked Polymer | Simulated Fuel | 100 | 6.7 |

| Hypercrosslinked Polymer | Simulated Fuel | 10 | 6.4 |

| TENF-functionalized polymer | Mixed Model Feed | 700 | - |

This table presents data from related polymeric adsorbents to illustrate the potential of materials derived from this compound for desulfurization applications.

Development of Supramolecular Architectures and Host-Guest Systems

The strategic design of molecular components that can self-assemble into larger, ordered structures is a cornerstone of supramolecular chemistry. This compound, with its reactive bromomethyl groups and defined geometric shape, serves as a key precursor in the creation of sophisticated supramolecular architectures. These structures are held together by non-covalent interactions and exhibit remarkable functionalities, including the ability to encapsulate and release guest molecules.

Metallamacrocycle and Metallacycle Formation

The synthesis of metallamacrocycles and metallacycles through the coordination-driven self-assembly of metal ions and organic ligands is a powerful strategy for creating discrete, well-defined supramolecular structures. The ligands derived from this compound play a crucial role in directing the assembly process to yield targeted architectures with specific sizes, shapes, and properties.

While direct reactions of this compound with Ruthenium(II) and Iron(II) precursors to form metallacycles are not extensively documented in publicly available research, the principle of using analogous diphenylmethane-based ligands is well-established. For instance, related Schiff base ligands derived from diaminodiphenylmethane readily form dinuclear double helicates with cobalt(II) and copper(II). This suggests the potential for this compound to be functionalized into suitable ligands for the self-assembly of Ruthenium(II) and Iron(II) macrocycles. The geometry of the diphenylmethane core would be instrumental in dictating the final structure of the resulting coordination complex.

The true utility of this compound lies in its capacity to be transformed into a variety of multitopic ligands. The reactive bromomethyl groups can be readily converted to other functional groups, such as pyridyl, carboxylate, or phosphine (B1218219) moieties, which can then coordinate to metal centers. For example, the synthesis of ligands where the bromomethyl groups are replaced by chelating units like pyrazolyl-pyridine allows for the self-assembly of complex structures such as molecular squares and cubes when reacted with transition metal ions. The flexibility and defined angle of the diphenylmethane spacer are critical in controlling the outcome of the self-assembly process, leading to discrete architectures rather than polymeric materials.

The table below illustrates potential ligand modifications of this compound for self-assembly.

| Starting Material | Target Ligand Functionality | Potential Supramolecular Architecture |

| This compound | Pyridyl or Bipyridyl | Metallamacrocycles, Coordination Cages |

| This compound | Carboxylate | Metal-Organic Frameworks, Coordination Polymers |

| This compound | Phosphine | Catalytically Active Metallacycles |

| This compound | Triazole or Tetrazole | Luminescent Coordination Polymers |

Supramolecular Organic Frameworks (SOFs) and Their Advanced Functionalities

Supramolecular Organic Frameworks (SOFs) are a class of porous materials constructed from organic building blocks linked by non-covalent interactions. The design of the organic linkers is paramount in determining the porosity, stability, and functional properties of the resulting framework.

This compound, after suitable functionalization, can act as a rigid or semi-rigid linker for the construction of SOFs. The inherent V-shape of the molecule can lead to the formation of porous networks with cavities capable of encapsulating guest molecules. By modifying the terminal groups of the linker, the size and chemical environment of the pores can be tailored to selectively bind specific guests. The release of these guests can then be triggered by external stimuli, such as changes in solvent polarity or temperature, which disrupt the non-covalent interactions holding the framework together. While specific examples utilizing this compound in this context are not readily found, the principles of crystal engineering and the use of analogous building blocks strongly support its potential in this area.

The stability and structure of supramolecular assemblies derived from this compound are governed by a variety of non-covalent interactions. These include hydrogen bonding, π-π stacking, and van der Waals forces. The study of these weak interactions is crucial for understanding and predicting the formation of desired supramolecular architectures.

In the solid state, derivatives of this compound can form intricate networks through C-H···π and halogen bonding interactions. The analysis of crystal structures of related compounds reveals how these directional interactions guide the packing of molecules, leading to the formation of one-, two-, or three-dimensional networks. Computational methods, such as Hirshfeld surface analysis, are instrumental in visualizing and quantifying these non-covalent interactions, providing insights into the stability of the crystal lattice and the potential for creating porous materials.

The table below summarizes key non-covalent interactions that can be studied in supramolecular systems involving this compound derivatives.

| Type of Interaction | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Directional control of molecular packing and framework stability. |

| π-π Stacking | Attractive interaction between aromatic rings. | Stabilization of layered or columnar structures. |

| C-H···π Interactions | Weak hydrogen bond between a C-H group and a π-system. | Fine-tuning of molecular conformation and packing. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Directional control in crystal engineering, particularly with brominated compounds. |

| van der Waals Forces | Weak, non-specific attractive or repulsive forces. | Contribution to the overall stability of the supramolecular assembly. |

Rotaxanes, Catenanes, and Mechanically Interlocked Molecules

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are sophisticated architectures that rely on the template-directed synthesis of interlocking components. Typically, this involves the use of bifunctional "axles" and "wheels" or macrocyclic precursors that can be threaded and subsequently capped or cyclized. While dibromides are often employed as linear components or "axles" in the synthesis of mit.edurotaxanes and other interlocked structures, there is no specific mention in the reviewed literature of this compound serving this function. The synthesis of such molecules is a complex process, often requiring precise geometric and electronic complementarity between the constituent parts, and it appears that other building blocks have been favored by researchers in this field.

Viologen-Based Supramolecular Systems and their Responsive Properties

Viologens, or 4,4'-bipyridinium salts, are well-known for their redox-active nature and their ability to form host-guest complexes, which are central to the development of molecular switches and other responsive materials. The synthesis of viologen-based macrocycles and other supramolecular assemblies often involves the reaction of 4,4'-bipyridine (B149096) with alkyl dihalides. Although this compound fits the general description of an alkyl dihalide, there are no documented instances of its use to create viologen-based host systems. Research in this area has utilized a variety of other linking units to tune the size, shape, and electronic properties of the resulting supramolecular structures, but this compound has not been reported among them.

Synthesis of Dendrimers and Highly Branched Macromolecules

Dendrimers are perfectly branched, tree-like macromolecules with a central core, interior branching units, and a periphery of functional groups. Their synthesis can be approached divergently, growing outwards from the core, or convergently, building from the periphery inwards.

As Core, Branching, or Peripheral Units in Dendritic Construction

The diphenylmethane moiety can serve as a core unit in dendritic structures. For instance, dendrimers with a tetraphenylmethane (B1200815) core have been synthesized and studied for their potential in gas adsorption. However, the specific use of this compound, with its two reactive bromomethyl groups, as a difunctional core for the divergent synthesis of dendrimers has not been described in the available scientific literature. Similarly, its application as a branching unit or for the functionalization of the dendrimer periphery is not reported.

Dendrimer-Based Hybrid Materials and Polymer-Dendrimer Conjugates

The creation of hybrid materials by combining dendrimers with polymers can lead to materials with unique properties. These conjugates can be formed by using dendrimers as macroinitiators for polymerization or by attaching pre-formed polymers to the dendrimer periphery. While the bromomethyl groups of this compound could theoretically initiate certain types of polymerization or be used for grafting polymers, there is no evidence in the literature of this specific application.

Catalytic Applications of Derived Materials

The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing recyclable and more sustainable catalytic systems.

Heterogeneous Catalysis utilizing N-Heterocyclic Carbene (NHC) Polymer Frameworks

N-Heterocyclic carbenes (NHCs) are a powerful class of ligands in organometallic chemistry and have found widespread use in catalysis. The incorporation of NHC precursors into polymer frameworks can lead to robust heterogeneous catalysts. The synthesis of such materials often involves the polymerization of monomers containing imidazolium (B1220033) salts, which can be deprotonated to form the active NHC species. While this compound could potentially be used to alkylate imidazole (B134444) derivatives to form bis-imidazolium salts as precursors for poly(NHC)s, there are no published reports detailing such a synthesis or the catalytic application of the resulting materials. Research into NHC-based polymer catalysts has explored various other monomers and synthetic strategies.

Organic Reactions Catalyzed by Porous Organic Polymers derived from this compound

Porous Organic Polymers (POPs) have emerged as a significant class of materials in heterogeneous catalysis, prized for their high surface area, tunable porosity, and excellent stability. These materials are often constructed from rigid organic monomers through strong covalent bonds, creating a robust, permanent porous structure. The functional groups of the monomers can be designed to act as catalytic sites or as anchors for catalytically active metal species.

The reactive bromomethyl groups on this compound make it an ideal candidate for synthesizing POPs through reactions like Friedel-Crafts alkylation or C-C coupling reactions. While direct research detailing catalysis by POPs derived specifically from this compound is limited in readily available literature, the principle has been demonstrated with structurally analogous monomers. For example, porous aromatic frameworks (PAFs) and hyper-cross-linked polymers (HCPs) are frequently synthesized from multi-bromomethylated aromatic compounds. These polymers can be post-synthetically modified, for instance by sulfonation, to introduce Brønsted acid sites. Such sulfonated POPs have shown high efficiency as solid acid catalysts in reactions like the conversion of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical in biorefineries.

The general synthetic strategy involves the polymerization of a bromomethyl-functionalized monomer, which can include compounds like this compound, often with a cross-linking agent to build the three-dimensional porous network. The resulting polymer can then support metal nanoparticles or be functionalized to create active sites for various organic transformations, including hydroformylation, oxidation, and C-C coupling reactions. The performance of these catalysts is intrinsically linked to their structural properties, as shown in the table below, which summarizes typical characteristics of POPs synthesized from similar building blocks.

Table 1: Typical Properties of Porous Organic Polymers (POPs) for Catalysis

| Property | Description | Significance in Catalysis |

|---|---|---|

| High Surface Area | Typically in the range of 100-1000+ m²/g. | Provides a high density of accessible catalytic sites, enhancing reaction rates. |

| Tunable Porosity | Micropores (<2 nm) and mesopores (2-50 nm) can be engineered. | Controls substrate access to active sites and influences selectivity. |

| Chemical Functionality | Can be endowed with acidic, basic, or metal-binding sites. | Determines the type of catalytic reaction the material can perform. |

| Thermal/Chemical Stability | Robust covalent frameworks withstand harsh reaction conditions. | Ensures catalyst longevity and reusability, which is crucial for industrial applications. |

Functional Polymers and Materials Science Innovations

The dual reactivity of this compound allows for its use as a cross-linking agent or as a monomer in the creation of novel functional polymers with tailored properties for advanced applications. evitachem.com

Integration into Advanced Polymer Networks and Composites

The two bromomethyl groups of this compound can react with various nucleophiles, such as amines, phenols, and thiols, making it an effective cross-linking agent for creating robust polymer networks. evitachem.com When added to a polymer matrix containing suitable functional groups, this compound can form covalent bonds between polymer chains, significantly enhancing the material's mechanical strength, thermal stability, and solvent resistance.

For instance, it can be used to cross-link pre-formed polymers like polyamines or polyimides. The resulting network structure restricts polymer chain mobility, which typically leads to a higher glass transition temperature (Tg) and improved dimensional stability. This approach is valuable in producing high-performance materials for aerospace, automotive, and electronics industries where durability under extreme conditions is paramount.

Furthermore, this compound can serve as a monomer in the synthesis of new polymers. Polymerization with diamines, for example, would lead to the formation of polyamines containing a flexible diphenylmethane linkage. The properties of such polymers can be tuned by the choice of the co-monomer. The integration of this building block can lead to materials with specific characteristics, as illustrated by the properties of composites made from analogous building blocks.

Table 2: Illustrative Mechanical Properties of Polymer Composites

| Property | Value | Unit |

|---|---|---|

| Flexural Strength | 447 | MPa |

| Flexural Modulus | 34 | GPa |

| Interlaminar Shear Strength | 42 | MPa |

Note: Data presented is for a carbon fiber reinforced composite made from a structurally related PMR-type polyimide and is for illustrative purposes.

Ionic Polymers for Charge Transport and Energy-Related Applications

A particularly promising application of this compound is in the synthesis of ionic polymers for energy-related technologies, such as anion exchange membranes (AEMs) for fuel cells and electrolyzers. The key to this application lies in the conversion of the neutral bromomethyl groups into charged ionic moieties.

This transformation is typically achieved through a quaternization reaction, where the polymer derived from or cross-linked with this compound is reacted with a tertiary amine (e.g., trimethylamine). This reaction replaces the bromine atom with a positively charged quaternary ammonium (B1175870) group, with bromide as the counter-ion. Subsequent ion exchange can replace the bromide with hydroxide (B78521) (OH⁻) or bicarbonate (HCO₃⁻), creating a solid polymer electrolyte that can conduct anions.

Table 3: Key Performance Metrics for Anion Exchange Membranes (AEMs)

| Parameter | Typical Target Range | Significance |

|---|---|---|

| Ion Exchange Capacity (IEC) | 1.0 - 2.5 | mmol/g |

| Hydroxide Conductivity | > 80 (@ 80 °C) | mS/cm |

| Water Uptake | 15 - 50 | % |

| Peak Power Density (in Fuel Cell) | > 700 | mW/cm² |

Note: These values represent typical targets and results for high-performance AEMs in the field and provide context for the application. osti.gov

Advanced Spectroscopic and Characterization Techniques in the Study of Bis 4 Bromomethylphenyl Methane Derived Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural characterization of organic molecules and polymers, providing detailed information about the chemical environment of atomic nuclei.

Solution-State ¹H and ¹³C NMR for Reaction Monitoring and Structural Assignment

Solution-state ¹H and ¹³C NMR are fundamental tools for monitoring the progress of polymerization and modification reactions involving bis(4-bromomethylphenyl)methane and for the precise structural assignment of the resulting soluble oligomers and polymers. The transformation of the bromomethyl groups (–CH₂Br) into new linkages can be readily followed by the disappearance of their characteristic proton and carbon signals and the appearance of new resonances corresponding to the newly formed chemical bonds.

In a typical polymerization reaction, the benzylic protons of the –CH₂Br groups in the this compound monomer exhibit a characteristic singlet in the ¹H NMR spectrum, typically around 4.5 ppm. The corresponding carbon atom appears in the ¹³C NMR spectrum at approximately 32-34 ppm. Upon successful reaction, these peaks diminish and are replaced by new signals indicative of the resulting structure. For instance, in the formation of a polyether, a new peak corresponding to methylene (B1212753) protons adjacent to an oxygen atom (Ar–CH₂–O–) would appear further downfield, typically in the range of 4.8-5.2 ppm.

Table 1: Representative ¹H NMR Spectral Data for a Polymer Synthesized from this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10-7.40 | Multiplet | 8H | Aromatic protons |

| 5.05 | Singlet | 4H | Methylene protons of the new linkage (e.g., -Ar-CH₂ -X-) |

| 3.95 | Singlet | 2H | Methylene bridge protons (-Ar-CH₂ -Ar-) |

Table 2: Representative ¹³C NMR Spectral Data for a Polymer Synthesized from this compound

| Chemical Shift (δ, ppm) | Assignment |

| 138.0-142.0 | Quaternary aromatic carbons |

| 128.0-130.0 | CH aromatic carbons |

| 68.0-72.0 | Methylene carbons of the new linkage (e.g., -Ar-CH₂ -X-) |

| 41.0-42.0 | Methylene bridge carbon (-Ar-CH₂ -Ar-) |

The complete assignment of all proton and carbon signals is often achieved through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal through-bond and through-space correlations between nuclei.

Solid-State NMR for Polymeric and Framework Materials

For insoluble cross-linked polymers and porous organic frameworks derived from this compound, solid-state NMR (ssNMR) is an invaluable tool for structural elucidation. nih.gov Unlike solution-state NMR, ssNMR can analyze materials that are not soluble, providing insights into the local environment of atoms in the solid state. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra. Solid-state NMR can confirm the incorporation of the this compound building block into the final framework and provide information about the types of linkages formed. nih.gov Furthermore, ssNMR can be used to study the dynamics and mobility of different parts of the polymeric structure. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of chemical structures.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for the precise determination of the molecular weight of discrete molecules and oligomers synthesized from this compound. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are often used to gently ionize the molecules, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a compound. This is particularly useful for confirming the structure of new molecular building blocks or small oligomers.

MALDI-TOF MS for Oligomer and Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an essential technique for the characterization of synthetic polymers. researchgate.netrsc.orgscirp.org It allows for the determination of the molecular weight distribution of a polymer sample, including the average molecular weights (Mn, Mw) and the polydispersity index (PDI). nih.gov

In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound that strongly absorbs the laser energy. nih.gov The laser irradiation causes the desorption and ionization of the polymer molecules, which are then accelerated in an electric field and their time of flight to a detector is measured. The time of flight is proportional to the mass-to-charge ratio, allowing for the creation of a mass spectrum that shows the distribution of polymer chain lengths. This technique is particularly useful for analyzing the oligomeric and polymeric products from reactions involving this compound, providing valuable information about the degree of polymerization and the presence of different end groups.

Table 3: Representative MALDI-TOF MS Data for an Oligomer Series from this compound

| m/z (Daltons) | Assignment (n = number of repeat units) |

| 1050.2 | n=3 oligomer + Na⁺ |

| 1400.3 | n=4 oligomer + Na⁺ |

| 1750.4 | n=5 oligomer + Na⁺ |

| 2100.5 | n=6 oligomer + Na⁺ |

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. When applied to single crystals of compounds derived from this compound, single-crystal XRD can provide a detailed three-dimensional map of the atomic positions within the crystal lattice. This allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering definitive proof of the molecular structure.

For crystalline polymeric materials and porous organic frameworks, Powder X-ray Diffraction (PXRD) is employed. While not providing the atomic-level detail of single-crystal XRD, PXRD patterns serve as a "fingerprint" of the crystalline phase. The positions and intensities of the diffraction peaks can be used to identify the crystalline structure, assess the phase purity of the material, and determine the unit cell parameters. For porous frameworks, PXRD is essential for confirming the formation of the desired network structure and for studying its stability and response to guest molecules.

Table 4: Representative Powder X-ray Diffraction (PXRD) Data for a Crystalline Framework Derived from this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.2 | 17.0 | 100 |

| 8.9 | 9.9 | 45 |

| 12.5 | 7.1 | 30 |

| 25.1 | 3.5 | 60 |

Electron Microscopy (EM) and Atomic Force Microscopy (AFM)

Electron microscopy and atomic force microscopy are powerful techniques for visualizing the morphology and topography of materials at the micro- and nanoscale, providing visual evidence that complements the structural data from XRD.

Scanning Electron Microscopy (SEM) is widely used to obtain information about the surface topography and composition of a material. An electron beam is scanned across the sample's surface, and the resulting interactions generate signals that are used to create an image. For architectures derived from this compound, such as polymeric films or powders, SEM can reveal key morphological features like particle size, shape, and aggregation state. It provides a direct visualization of the material's texture and macroscopic structure, which can influence its application performance.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of a material. A beam of electrons is transmitted through an ultra-thin specimen, allowing for the visualization of features on the nanometer scale. For nanomaterials synthesized from this compound, such as nanoparticles or porous frameworks, TEM can be used to directly image the pore structure, verify the distribution of components in a composite material, and determine the size and shape of individual nanostructures. This insight into the internal and nanoscale morphology is critical for understanding the material's properties, especially in applications like catalysis or guest-host chemistry.

Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that uses a field-emission gun as its electron source. This provides a much narrower electron beam, enabling significantly higher resolution and greater surface detail compared to conventional SEM. researchgate.netnih.gov FESEM is particularly valuable for examining the fine surface features of nanostructured materials. researchgate.net For porous polymers or films derived from this compound, FESEM can reveal the intricate details of the surface porosity, the texture of thin films, and the morphology of crystalline particles with exceptional clarity. researchgate.netresearchgate.net This high-resolution imaging helps correlate the synthesis conditions with the resulting surface architecture, which is crucial for optimizing materials for applications in separation, sensing, or electronics. nih.gov

Gas Adsorption/Desorption Isotherms for Porosity and Surface Area Determination

For porous materials like the frameworks and polymers synthesized from this compound, gas adsorption/desorption analysis is a fundamental characterization technique. It is used to quantify the key properties of a porous solid, including its specific surface area, pore volume, and pore size distribution.

The most common method involves measuring the amount of an inert gas, typically nitrogen at 77 K, that adsorbs to the material's surface at various pressures. The resulting isotherm—a plot of adsorbed gas volume versus relative pressure—provides a wealth of information. The shape of the isotherm can indicate the type of porosity (microporous, mesoporous, or macroporous). rsc.org

The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area. For instance, porous aromatic frameworks (PAFs) derived from tri-/tetra-bromomethyl arenes have been reported with high BET surface areas, such as 390 m²/g. rsc.org Furthermore, analysis of the isotherm using theoretical models like Density Functional Theory (DFT) can yield a detailed pore size distribution. researchgate.net

Beyond nitrogen, other gases like argon, carbon dioxide, or methane (B114726) can be used as molecular probes. researchgate.net Methane adsorption studies, for example, are critical for evaluating the potential of these materials for natural gas storage. rsc.orgosti.gov Flexible PAFs have demonstrated significant methane adsorption capacities, highlighting the importance of this characterization for energy storage applications. rsc.org

Table 2: Gas Adsorption Properties of Porous Polymers

| Polymer | Gas Adsorbate | Temperature (K) | BET Surface Area (m²/g) | Methane Working Capacity (g/g, 5-100 bar) | Source |

|---|---|---|---|---|---|

| PAF-64 | N₂ / CH₄ | 77 / 273 | 390 | 0.32 | rsc.org |

| PAF-65 | N₂ / CH₄ | 77 / 273 | - | 0.38 | rsc.org |

| PAF-66 | N₂ / CH₄ | 77 / 273 | - | 0.46 | rsc.org |

Thermal Analysis Techniques

Thermal analysis is critical for determining the operational limits and processing conditions of polymeric materials. Techniques like TGA and DSC provide essential data on thermal stability, degradation, and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers derived from this compound, TGA would be employed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis. This data is crucial for assessing the material's thermal stability. However, specific TGA data for polymers based on this monomer are not available in the reviewed literature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For a polymer synthesized from this compound, DSC would identify key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These parameters define the material's physical state and are vital for understanding its mechanical properties and processing window. Despite its importance, specific DSC thermograms and transition data for such polymers could not be located in published studies.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For an architecture derived from this compound, XPS would be invaluable for confirming the presence of bromine and carbon in their expected chemical environments and for detecting any surface oxidation or contamination. No specific XPS survey or high-resolution spectra for materials derived from this compound were found in the available literature.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. The goal is the identification of functional groups present in a molecule. In the context of polymerization of this compound, FTIR would be used to monitor the reaction by observing the disappearance of the C-Br stretching band of the bromomethyl group and the appearance of new bands corresponding to the newly formed linkages in the polymer backbone. Specific FTIR spectra detailing these transformations or characterizing the final polymeric product are not documented.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC) is a type of size exclusion chromatography that separates analytes on the basis of size, and is the most common technique for determining the molecular weight distribution of polymers. For polymers synthesized from this compound, GPC would provide crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). These values are fundamental to understanding the polymer's physical and mechanical properties. Unfortunately, no GPC data or related molecular weight distribution tables for polymers derived from this specific monomer could be retrieved from scientific databases.

Computational Chemistry and Theoretical Studies Pertaining to Bis 4 Bromomethylphenyl Methane Derivatives

Molecular Modeling and Simulations of Polymeric Architectures

Molecular modeling and simulations are powerful tools to predict and analyze the three-dimensional structures and dynamic behavior of polymers. For polymeric frameworks derived from Bis(4-bromomethylphenyl)methane, these techniques are instrumental in understanding their morphology and properties at an atomic level. mdpi.com Molecular dynamics (MD) simulations, for instance, solve the classical equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. researchgate.net This allows for the investigation of complex polymeric systems, including polymer blends and copolymers. rsc.orgresearchgate.net

Prediction of Pore Characteristics and Free Volume Distribution (e.g., QSDFT)

Polymers synthesized from this compound can be designed to create microporous materials with potential applications in gas storage and separation. Predicting the pore characteristics of these materials is essential for their development. Quenched Solid Density Functional Theory (QSDFT) has emerged as a superior method for the pore size analysis of carbonaceous materials, overcoming some of the limitations of non-local density functional theory (NLDFT). rsc.orgresearchgate.net

QSDFT accounts for surface roughness and heterogeneity, providing a more accurate pore size distribution (PSD) without the artificial gaps often seen with NLDFT models. researchgate.net This method can be applied to various pore geometries, including slit, cylindrical, and spherical pores. researchgate.net While specific QSDFT studies on polymers derived directly from this compound are not extensively documented, the methodology is highly applicable. The table below illustrates typical data obtained from a QSDFT analysis of a hypothetical microporous polymer.

| Parameter | Value | Unit |

| BET Surface Area | 850 | m²/g |

| Total Pore Volume (P/P₀ = 0.99) | 0.45 | cm³/g |

| Micropore Volume (QSDFT) | 0.38 | cm³/g |

| Average Pore Width (QSDFT) | 1.2 | nm |

This table presents representative data for a microporous organic polymer analyzed using nitrogen adsorption at 77K, with pore characteristics calculated using the QSDFT model.

Conformational Analysis and Flexibility Studies of Frameworks

The flexibility of polymeric frameworks is a critical factor influencing their physical and mechanical properties. The diphenylmethane (B89790) unit, which forms the backbone of polymers derived from this compound, imparts a degree of structural flexibility. Computational studies on analogous structures, such as polyurethanes containing 4,4'-methylene diphenyl diisocyanate (MDI), have shown that conformational differences arise from the internal rotation around the phenyl-CH2-phenyl linkage. researchgate.net

Molecular dynamics simulations can be employed to study the conformational landscape of these polymer chains. By analyzing the radius of gyration and various dihedral angles over time, researchers can understand the chain's flexibility and packing behavior. rsc.org For instance, simulations can reveal whether the polymer adopts a more contracted or extended conformation under different conditions. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms and predicting a wide range of molecular properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in studying the polymerization reactions involving this compound. By calculating the energies of reactants, products, and potential transition states, the most favorable reaction pathways can be identified. This information is crucial for optimizing reaction conditions and controlling the final polymer structure. While specific DFT studies on the polymerization of this compound are not widely published, the methodology is standard in polymer chemistry.

Electronic Structure and Spectroscopic Property Prediction

DFT calculations can accurately predict the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key parameter that influences the molecule's electronic and optical properties. nih.gov For derivatives of this compound, DFT can be used to understand how different substituents or the formation of larger polymeric or supramolecular structures affect these properties.